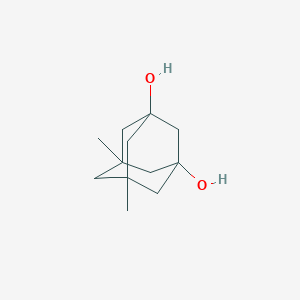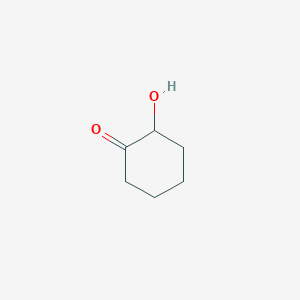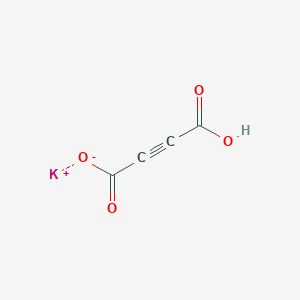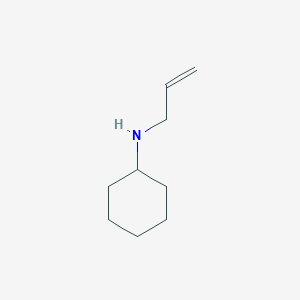
Se-(8-Azidoadenosyl)selenomethionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Se-(8-Azidoadenosyl)selenomethionine, also known as SeAM, is a selenium-containing compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a multi-step process that involves the use of various reagents and solvents. In
Wirkmechanismus
The mechanism of action of Se-(8-Azidoadenosyl)selenomethionine is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cells. These ROS can cause oxidative damage to cellular components, leading to cell death. Se-(8-Azidoadenosyl)selenomethionine is also thought to interfere with protein synthesis and DNA replication, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects:
Se-(8-Azidoadenosyl)selenomethionine has been shown to selectively target cancer cells and induce cell death, while leaving normal cells unharmed. This selectivity is thought to be due to the higher levels of ROS in cancer cells, which makes them more susceptible to oxidative damage. Se-(8-Azidoadenosyl)selenomethionine has also been shown to induce autophagy, a process by which cells degrade and recycle their own components. Additionally, Se-(8-Azidoadenosyl)selenomethionine has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Se-(8-Azidoadenosyl)selenomethionine is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. Additionally, Se-(8-Azidoadenosyl)selenomethionine can be incorporated into proteins using standard genetic engineering techniques, making it a useful tool for protein labeling and imaging studies. However, Se-(8-Azidoadenosyl)selenomethionine is a relatively new compound, and its safety profile and long-term effects are not fully understood. Additionally, Se-(8-Azidoadenosyl)selenomethionine is expensive to synthesize, which may limit its use in some research applications.
Zukünftige Richtungen
There are several potential future directions for research on Se-(8-Azidoadenosyl)selenomethionine. One area of interest is the development of new cancer treatments based on Se-(8-Azidoadenosyl)selenomethionine, either alone or in combination with other therapies. Another area of interest is the use of Se-(8-Azidoadenosyl)selenomethionine as a tool for protein labeling and imaging studies, which could lead to new insights into cellular processes. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of Se-(8-Azidoadenosyl)selenomethionine, which could inform its future use in therapeutic applications.
Synthesemethoden
The synthesis of Se-(8-Azidoadenosyl)selenomethionine involves several steps, including the protection of the amine group, the introduction of the azido group, and the incorporation of the selenomethionine moiety. The first step involves the protection of the amine group of adenosine with a tert-butyloxycarbonyl (Boc) group. The protected adenosine is then reacted with sodium azide to introduce the azido group. The final step involves the incorporation of the selenomethionine moiety using a palladium-catalyzed coupling reaction. The resulting Se-(8-Azidoadenosyl)selenomethionine product is purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Se-(8-Azidoadenosyl)selenomethionine has been studied for its potential therapeutic applications in cancer treatment, as it has been shown to selectively target cancer cells and induce cell death. Se-(8-Azidoadenosyl)selenomethionine has also been studied for its potential use as a tool in protein labeling and imaging studies, as it can be incorporated into proteins using standard genetic engineering techniques. Additionally, Se-(8-Azidoadenosyl)selenomethionine has been studied for its potential use in the development of new antibiotics and antiviral drugs.
Eigenschaften
CAS-Nummer |
135608-83-2 |
|---|---|
Produktname |
Se-(8-Azidoadenosyl)selenomethionine |
Molekularformel |
C15H22N9O5Se |
Molekulargewicht |
487.4 g/mol |
InChI |
InChI=1S/C15H22N9O5Se/c1-30(3-2-6(16)14(27)28)4-7-9(25)10(26)13(29-7)24-12-8(11(17)19-5-20-12)21-15(24)22-23-18/h5-7,9-10,13,25-26H,2-4,16H2,1H3,(H,27,28)(H2,17,19,20)/t6-,7+,9+,10+,13+/m0/s1 |
InChI-Schlüssel |
OVYAXWXJMADKRM-WFMPWKQPSA-N |
Isomerische SMILES |
C[Se](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |
SMILES |
C[Se](CCC(C(=O)O)N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |
Kanonische SMILES |
C[Se](CCC(C(=O)O)N)CC1C(C(C(O1)N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)O)O |
Andere CAS-Nummern |
135608-83-2 |
Synonyme |
8-N3Ado-SeMet Se-(8-azidoadenosyl)selenomethionine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



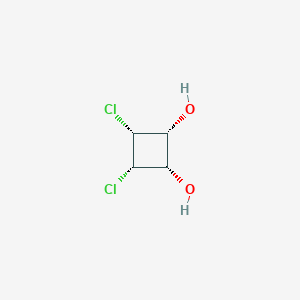


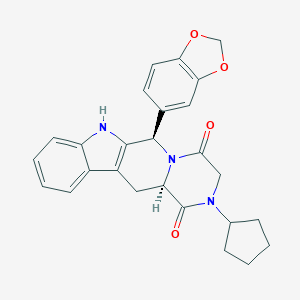
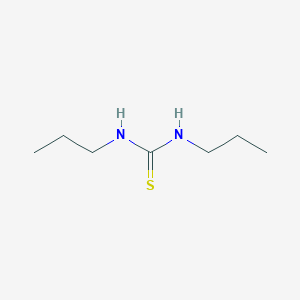

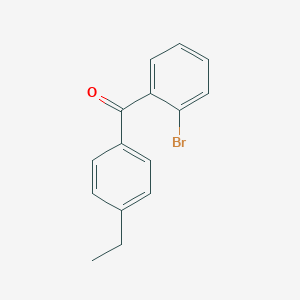
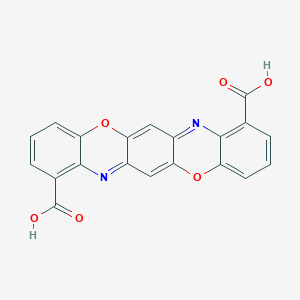
![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)
